molecular formula C27H28N8O4 B11554738 N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11554738
M. Wt: 528.6 g/mol
InChI Key: HCFGRUCIMAMIAN-RDRPBHBLSA-N
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Description

N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core This compound is characterized by its unique structure, which includes benzyl, diethoxyphenyl, and nitrophenyl groups

Preparation Methods

The synthesis of N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Condensation Reactions: The initial step often involves the condensation of hydrazine derivatives with aldehydes or ketones to form hydrazones.

    Cyclization: The hydrazones are then cyclized to form the triazine core.

    Substitution Reactions: Subsequent substitution reactions introduce the benzyl, diethoxyphenyl, and nitrophenyl groups.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different substituents. Compared to these, N2-BENZYL-6-[(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of benzyl, diethoxyphenyl, and nitrophenyl groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C27H28N8O4

Molecular Weight

528.6 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H28N8O4/c1-3-38-23-15-10-20(16-24(23)39-4-2)18-29-34-27-32-25(28-17-19-8-6-5-7-9-19)31-26(33-27)30-21-11-13-22(14-12-21)35(36)37/h5-16,18H,3-4,17H2,1-2H3,(H3,28,30,31,32,33,34)/b29-18+

InChI Key

HCFGRUCIMAMIAN-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OCC

Origin of Product

United States

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